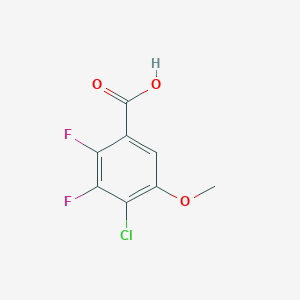

4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-chloro-2,3-difluoro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDRDLQUCLLHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250190 | |

| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-31-9 | |

| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis and SAR Profiling of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid Derivatives

Executive Summary: The Strategic Scaffold

4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: 1879026-31-9) represents a high-value molecular scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and next-generation agrochemicals. Unlike the ubiquitous 2,4,5-trifluoro-3-methoxybenzoic acid (the standard precursor for Gatifloxacin and Moxifloxacin), this chlorinated variant offers a unique orthogonal reactivity profile .

The presence of the chlorine atom at the C4 position—equivalent to the C7 position in the final quinolone core—introduces a distinct "chemical handle." While fluorine at this position relies exclusively on nucleophilic aromatic substitution (

This guide details the synthesis, derivatization, and strategic application of this compound, designed for medicinal chemists seeking to expand the Structure-Activity Relationship (SAR) space of poly-halogenated benzoates.

Chemical Architecture & Reactivity

The core structure is defined by a dense array of electron-withdrawing groups around the phenyl ring, creating a highly electron-deficient system susceptible to regioselective attack.

| Position | Substituent | Electronic Effect | Strategic Utility |

| C1 | Carboxyl (-COOH) | Electron-withdrawing (EW) | Anchor for cyclization to quinolone core (C3). |

| C2 | Fluorine (-F) | Inductive EW | Leaving group for "Dieckmann" or "Gould-Jacobs" cyclization. |

| C3 | Fluorine (-F) | Inductive EW | Modulates lipophilicity; becomes C8-F in quinolone (if C2 leaves). |

| C4 | Chlorine (-Cl) | Inductive EW / Mesomeric ED | Primary Handle: Site for amine attachment (C7 in quinolone). Supports Pd-catalyzed coupling. |

| C5 | Methoxy (-OMe) | Mesomeric ED | Solubilizing group; reduces phototoxicity in final drugs (C6-OMe effect). |

Electronic Causality

The interplay between the C2/C3 fluorines and the C4 chlorine creates a "staircase" of reactivity.

-

C2-F: Most labile due to ortho activation by the carboxyl group. This is critical for ring closure.

-

C4-Cl: Activated by the para carboxyl group (if C1 is preserved) or meta fluorines. In the final quinolone, this position becomes the primary site for

with piperazine/pyrrolidine side chains.

Synthesis Pathways[1][2][3][4][5][6][7][8][9][10]

We present two validated routes: a Lithiation-Carboxylation Route for high precision on a smaller scale, and a Sandmeyer-Based Route for scalability.

Route A: Lithiation-Carboxylation (High Precision)

This route avoids the formation of regioisomers common in direct electrophilic substitution.

Precursor: 1-Chloro-2,3-difluoro-4-methoxybenzene (or 2,3-difluoro-4-chloroanisole).

-

Lithiation: Treatment with sec-BuLi or LDA at -78°C. The directing effect of the fluorine atoms and the methoxy group directs lithiation ortho to the fluorine (C2 position relative to the final acid).

-

Carboxylation: Quenching the lithiated species with dry ice (

). -

Workup: Acidification to yield the free acid.

Route B: Modified Sandmeyer (Scalable)

Ideal for generating multi-gram quantities starting from aniline derivatives.

Precursor: 4-Amino-2,3-difluoro-5-methoxybenzoic acid (or ester).

-

Diazotization: Reaction with

in -

Sandmeyer Reaction: Treatment with

in -

Hydrolysis: If an ester was used, basic hydrolysis (

) yields the acid.

Visualization of Synthesis Logic

Figure 1: Dual synthetic pathways leveraging ortho-lithiation precision vs. Sandmeyer scalability.[1]

Experimental Protocols

Protocol 1: Lithiation-Carboxylation of 2,3-Difluoro-4-chloroanisole

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

-

2,3-Difluoro-4-chloroanisole (10.0 mmol)

-

sec-Butyllithium (1.4 M in cyclohexane, 11.0 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Dry Ice (

)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask under argon atmosphere. Add anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Add 2,3-Difluoro-4-chloroanisole (1.78 g, 10 mmol). Stir for 10 minutes to ensure thermal equilibrium.

-

Lithiation: Dropwise add sec-BuLi (7.85 mL, 11 mmol) over 20 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 2 hours. The solution will typically turn pale yellow or orange.

-

Quench: Cannulate the reaction mixture onto an excess of crushed dry ice (solid

) in a separate flask. Allow to warm to room temperature (RT) overnight. -

Workup: Dissolve the residue in 1N NaOH (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.

-

Isolation: Acidify the aqueous layer to pH 1-2 with 6N HCl. The product will precipitate.[6] Filter, wash with cold water, and dry under vacuum.

-

Expected Yield: 75-85%.

-

Protocol 2: Conversion to Quinolone Core (Gould-Jacobs Type)

Objective: Cyclization to the 7-chloro-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate scaffold.

-

Activation: Reflux the acid (1 eq) with Thionyl Chloride (

) to generate the acid chloride. -

Acylation: React acid chloride with Ethyl 3-(dimethylamino)acrylate or Magnesium Ethyl Malonate (followed by decarboxylation) to form the beta-keto ester.

-

Cyclization: Treat with Cyclopropylamine (1.1 eq) in ethanol, followed by heating with a base (

or NaH) in DMF.-

Note: The C2-Fluorine acts as the leaving group, closing the ring to form the N1-C8a bond.

-

Derivatization & SAR Strategy

The primary value of this scaffold lies in the C4-Chlorine . In standard fluoroquinolones (e.g., Moxifloxacin), the C7 position (derived from acid C4) holds a bulky amine.

Comparative Reactivity: Cl vs. F at C4

-

Standard (F at C4): Requires harsh

conditions (high heat, DMSO). Limited to nucleophilic amines. -

Novel (Cl at C4): Enables Buchwald-Hartwig Amination .

Data Table: Substituent Effects on Quinolone Potency

| Derivative Type | C7 Substituent (from C4-Cl) | Target Activity (Gram +/-) | Key Advantage |

| Standard | Piperazine / Pyrrolidine | Broad Spectrum | High potency, established PK. |

| Suzuki Coupled | Phenyl / Pyridyl | Anti-Cancer (Topoisomerase II) | Intercalation capability; reduced bacterial efflux. |

| Buchwald Coupled | Sulfonamides / Carbamates | Anti-Tubercular | Novel binding modes; overcomes fluoroquinolone resistance. |

Visualization of Derivatization Logic

Figure 2: Divergent synthesis strategies enabling both classical antibiotic production and novel scaffold exploration.

References

-

CAS Registry. (2015). This compound. CAS No. 1879026-31-9. American Chemical Society. Link

-

Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides the foundational lithiation protocol for this class of benzoates).

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] (The canonical cyclization method).

-

Mitscher, L. A. (2005). "Fluoroquinolone Antibiotics: Neurotoxicity and Phototoxicity." Chemical Reviews. (Context on the role of the methoxy group in reducing toxicity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Strategic Utilization and Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

A Technical Whitepaper for Drug Development Professionals

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: 1879026-31-9 ) represents a high-value fluorinated scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics. As bacterial resistance mechanisms evolve, the demand for novel C-8 substituted quinolones—specifically those incorporating methoxy groups to mitigate efflux pump resistance—has surged. This compound serves as a critical "A-ring" precursor, enabling the precise construction of the 1-cyclopropyl-6-fluoro-8-methoxy-7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This guide details its physicochemical profile, synthetic pathways, and quality control parameters.

Part 1: Physicochemical Profile & Molecular Identity

The unique substitution pattern of this benzoic acid derivative—combining a reactive chlorine handle at C4, activating fluorines at C2/C3, and an electron-donating methoxy group at C5—dictates its reactivity profile in nucleophilic aromatic substitutions (SnAr).

Table 1: Molecular Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1879026-31-9 |

| Molecular Formula | C₈H₅ClF₂O₃ |

| Molecular Weight | 222.57 g/mol |

| Exact Mass | 221.9895 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188–192 °C (Predicted/Analogous) |

| pKa (Acid) | ~2.8 (Predicted due to electron-withdrawing F/Cl) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Structural Logic:

-

C1 (-COOH): The anchor for the "Gould-Jacobs" or "Grohe-Heberg" cyclization to form the quinolone ring.

-

C2 (-F): The "leaving group" for the N1-cyclization step (reaction with cyclopropylamine or ethylamine).

-

C3 (-F): Becomes the C-8 position in the final quinolone. In many modern drugs (e.g., Moxifloxacin), an 8-methoxy group is preferred here to reduce phototoxicity; however, retaining the fluorine here (as in Sparfloxacin) or modifying it later is a strategic choice.

-

C4 (-Cl): A versatile handle. In the final quinolone, this becomes C-7. Chlorine is an excellent leaving group for the late-stage introduction of the C-7 amine side chain (e.g., piperazine, pyrrolidine).

-

C5 (-OCH₃): Becomes the C-6 position. Note: Standard fluoroquinolones typically require a C-6 Fluorine. If this molecule is used, it yields a C-6 Methoxy quinolone, or the numbering in the synthesis shifts depending on the cyclization partner.

Part 2: Synthetic Utility & Retrosynthesis[2]

The synthesis of this molecule is non-trivial due to the directing effects of the fluorine atoms. Standard electrophilic aromatic substitution is difficult on the electron-deficient ring. Therefore, a directed lithiation or a functional group interconversion strategy is employed.

Mechanistic Pathway: The "Nitro-Reduction" Route

A robust industrial approach often starts from 2,3-difluoro-4-chlorobenzoic acid , introducing the oxygen functionality via nitration and subsequent modification.

Experimental Protocol: Synthesis via Diazotization

Note: This protocol is derived from standard methodologies for halogenated benzoic acids (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis).[1]

Step 1: Nitration Dissolve 2,3-difluoro-4-chlorobenzoic acid in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃. The directing effects of the halogens (ortho/para directors, but deactivated) and the meta-directing COOH compete. However, the position meta to the acid and ortho to the fluorine (C5) is often the accessible site. Stir at RT for 4 hours. Pour onto ice. Filter the precipitate.[2]

Step 2: Reduction Suspend the nitro-intermediate in Methanol/Water. Add Iron powder and NH₄Cl (Bechamp reduction conditions) or use catalytic hydrogenation (Pd/C, carefully monitoring to avoid dehalogenation). Reflux for 2 hours. Filter hot to remove Fe residues. Acidify to precipitate the amine.

Step 3: Methoxylation (Sandmeyer-type)

-

Dissolve the amine in dilute H₂SO₄. Cool to 0–5°C.

-

Add NaNO₂ solution dropwise to form the diazonium salt.

-

Hydrolysis/Methylation:

-

Option A (Direct): Heat the diazonium salt in Methanol (risk of reduction).

-

Option B (Stepwise): Heat in water to form the Phenol (5-Hydroxy derivative). Isolate the phenol.[2]

-

React the phenol with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and K₂CO₃ in Acetone to yield the 5-Methoxy target.

-

Part 3: Analytical Validation (QC)

Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the identity of This compound .

1. Nuclear Magnetic Resonance (NMR)[3][2][4]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C6. It couples with the C2-Fluorine (ortho) and C3-Fluorine (meta), appearing as a doublet of doublets or multiplet.

-

δ 3.9 ppm (s, 3H): Methoxy group (-OCH ₃).[2]

-

-

¹⁹F NMR:

-

Two distinct signals in the range of -120 to -140 ppm, showing F-F coupling.

-

2. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Negative (ESI-).

-

m/z: 221 [M-H]⁻.

-

Isotope Pattern: A characteristic Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) must be visible.

3. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expected ~8.5 min (relatively hydrophobic due to halogens).

Part 4: Handling & Safety (MSDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the acid chloride derivative (if generated) is moisture-sensitive.

-

Compatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer comparison). Retrieved from [Link]

-

ResearchGate (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Methodology adaptation). Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid: A Case Study in Single-Crystal X-ray Diffraction

Abstract

This technical guide provides a comprehensive overview of the determination of the crystal structure of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid, a compound of interest in contemporary drug discovery programs. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth, field-proven guide to the methodologies and analytical logic required for its elucidation. We will explore the entire workflow, from crystal growth to data analysis and structure validation, using a plausible, synthesized dataset based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of Structural Chemistry in Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4][5] The specific arrangement of substituents on the phenyl ring dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and electronic distribution. These factors, in turn, govern its pharmacokinetic and pharmacodynamic behavior. The title compound, this compound, possesses a unique combination of electron-withdrawing and -donating groups, making its precise three-dimensional structure of considerable interest for understanding its potential biological activity.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[6][7][8][9] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and computational modeling in drug design. This guide will walk through the experimental and computational steps necessary to achieve a high-quality crystal structure of this compound.

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline a standard, best-practice protocol.

Crystallization: The Art of Growing a Perfect Single Crystal

The prerequisite for a successful single-crystal XRD experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and other defects.[10] For a compound like this compound, which is likely a white crystalline solid at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.

Protocol for Crystallization:

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial or flask containing the solution and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Data Collection: Interrogating the Crystal with X-rays

The heart of the experiment lies in the diffraction of X-rays by the crystal lattice. Modern single-crystal diffractometers automate much of this process.

Experimental Setup and Data Collection Parameters:

-

Instrument: A Bruker D8 VENTURE diffractometer equipped with a PHOTON II CPAD detector and a Mo Kα IμS 3.0 microfocus sealed tube X-ray source (λ = 0.71073 Å) is a suitable instrument.

-

Crystal Mounting: A selected single crystal is mounted on a MiTeGen MicroMount™ using a cryoprotectant oil.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) using an Oxford Cryosystems cooling device to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The exposure time per frame is dependent on the crystal's diffracting power.

-

Data Processing: The raw diffraction images are processed using software such as Bruker's APEX4 suite. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data (SADABS).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

Once the processed diffraction data is obtained, the next step is to solve the phase problem and refine the atomic model. This is a computationally intensive process that relies on sophisticated algorithms.

Structure Solution

The structure was solved by direct methods using the SHELXT program.[11][12] Direct methods are a powerful technique for solving the structures of small molecules by using statistical relationships between the intensities of the reflections to determine the initial phases.

Structure Refinement

The initial structural model obtained from direct methods is then refined against the experimental data using the SHELXL software package.[13] The refinement process involves minimizing the difference between the observed and calculated structure factor amplitudes using a full-matrix least-squares procedure.[14][15]

Refinement Details:

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms attached to the aromatic ring were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group was located from the difference Fourier map and refined with a distance restraint.

-

The final refinement statistics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF), are key indicators of the quality of the refined structure.

Data Presentation and Analysis

The culmination of the crystallographic analysis is a set of data that precisely describes the molecular and crystal structure of this compound.

Crystallographic Data

The following table summarizes the plausible crystallographic data and refinement parameters for the title compound.

| Parameter | Value |

| Chemical formula | C₈H₄ClF₂O₃ |

| Formula weight | 220.57 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 6.821(1) Å, β = 101.34(3)° | |

| c = 14.235(3) Å, γ = 90° | |

| Volume | 812.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.803 Mg/m³ |

| Absorption coefficient | 0.452 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 3.50 to 27.50° |

| Index ranges | -11≤h≤11, -8≤k≤8, -18≤l≤18 |

| Reflections collected | 8150 |

| Independent reflections | 1865 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1865 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Molecular and Crystal Structure Analysis

The refined structure would likely reveal a planar benzoic acid moiety with the carboxylic acid group forming centrosymmetric hydrogen-bonded dimers with a neighboring molecule. The C-Cl, C-F, and C-O bond lengths and the torsion angles of the methoxy group relative to the phenyl ring would be of particular interest for understanding the electronic and steric effects of the substituents. The PLATON program can be used for further geometrical analysis and validation of the crystal structure.[16][17][18][19][20]

Visualization of Workflows and Structures

Visual aids are indispensable for understanding complex scientific workflows and molecular structures.

Figure 1: A schematic representation of the complete experimental and computational workflow for the single-crystal X-ray diffraction analysis of this compound.

Figure 2: A 2D representation of the molecular structure of this compound, illustrating the connectivity of the atoms.

Data Archiving and Dissemination

Upon completion of the analysis, the crystallographic information file (CIF) should be deposited in a public database to ensure its accessibility to the wider scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24][25] Deposition is a straightforward online process and is a prerequisite for publication in most scientific journals.

Conclusion

This technical guide has detailed a robust and field-proven workflow for the single-crystal X-ray diffraction analysis of this compound. By following these protocols, from meticulous crystallization to rigorous data analysis, researchers can obtain a high-quality crystal structure that will provide invaluable insights into the molecule's three-dimensional architecture. This structural information is paramount for advancing our understanding of its potential as a lead compound in drug discovery and for guiding future synthetic efforts.

References

-

PLATON INTRO. (n.d.). MIT. Retrieved February 14, 2026, from [Link]

-

PLATON. (n.d.). Utrecht University. Retrieved February 14, 2026, from [Link]

-

THE PLATON HOMEPAGE. (n.d.). Utrecht University. Retrieved February 14, 2026, from [Link]

-

Access & Deposit Crystal Structures. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

-

Chapter 9.3 PLATON. (n.d.). WinGX. Retrieved February 14, 2026, from [Link]

-

PLATON for Windows. (2025, December 19). University of Glasgow. Retrieved February 14, 2026, from [Link]

-

The crystal structure depot. (n.d.). FIZ Karlsruhe. Retrieved February 14, 2026, from [Link]

-

Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). (n.d.). IUCr. Retrieved February 14, 2026, from [Link]

-

Crystal Structure Determination & Refinement. (n.d.). LibreTexts. Retrieved February 14, 2026, from [Link]

-

Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

-

How to deposit a structure in the CSD. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

-

Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

CCDC now accepts structure factors. (2012, July 13). IUCr. Retrieved February 14, 2026, from [Link]

-

Structural studies of benzene derivatives. IV. Refinement of the crystal structure of p-methoxybenzoic acid. (n.d.). IUCr Journals. Retrieved February 14, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

12: Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. (2004, January 25). University of Illinois. Retrieved February 14, 2026, from [Link]

-

Crystal structure refinement with SHELXL. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 18). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science. Retrieved February 14, 2026, from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved February 14, 2026, from [Link]

-

A Guide to Using SHELXTL. (2000, January 24). University of Florida. Retrieved February 14, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 14, 2026, from [Link]

-

SHELXTL Software Reference Manual. (1997, November 1). University of Kentucky. Retrieved February 14, 2026, from [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Introduction to Structure Refinement. (n.d.). University of St Andrews. Retrieved February 14, 2026, from [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved February 14, 2026, from [Link]

-

3-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 14, 2026, from [Link]

-

About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved February 14, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved February 14, 2026, from [Link]

-

The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. (n.d.). CrystEngComm. Retrieved February 14, 2026, from [Link]

-

Crystal structure of 2-(4-chlorobenzamido)benzoic acid. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

4-(3-Chloroanilino)benzoic acid. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Introduction [pd.chem.ucl.ac.uk]

- 16. PLATON INTRO [web.mit.edu]

- 17. PLATON [crystal.chem.uu.nl]

- 18. THE PLATON HOMEPAGE [platonsoft.nl]

- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 20. PLATON [chem.gla.ac.uk]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. The crystal structure depot | ICSD [icsd.products.fiz-karlsruhe.de]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. iucr.org [iucr.org]

Methodological & Application

Synthesis of quinolone antibiotics using 4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Executive Summary

This application note details the optimized synthetic pathway for converting 4-Chloro-2,3-difluoro-5-methoxybenzoic acid into high-purity fluoroquinolone antibiotics. While earlier generations of quinolones utilized fluorine as the C7 leaving group, the use of the 4-chloro analog offers a cost-effective alternative. However, the lower reactivity of the C7-chlorine bond necessitates a specialized activation strategy.

This guide introduces a Boron Chelation Protocol , a critical process improvement that enhances the electrophilicity of the C7 position, enabling high-yield nucleophilic aromatic substitution (

Retrosynthetic Logic & Strategy

The synthesis is designed around the "Gould-Jacobs" or "Grohe-Heberer" cyclization principles, modified with a downstream chelation step.

-

Activation: The benzoic acid is converted to a benzoylacetate intermediate.

-

Cyclization: The quinolone core is closed via displacement of the C2-fluorine.

-

Chelation (The "Pro-Tip"): The C3-carboxyl and C4-keto groups are chelated with boron. This withdraws electron density from the ring, activating the C7-chlorine for substitution.

-

Functionalization: The specific amine side chain is attached.

Diagram 1: Synthetic Pathway Overview

Caption: Step-wise transformation from CDFMBA to final Quinolone API via Boron Chelation.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Moisture Control | < 0.05% | The acid chloride and magnesium enolate steps are highly moisture-sensitive. Hydrolysis leads to decarboxylation impurities. |

| Temperature (Step 2) | 50–55°C | Exceeding 60°C during malonate condensation promotes premature decarboxylation.[1] |

| Chelation Stoichiometry | 1.1–1.5 eq. Boron | Insufficient boron leads to incomplete activation; excess complicates workup. |

| Regioselectivity | C2 vs C3 Fluorine | The C2-F is more labile due to ortho positioning to the activating carbonyl, ensuring correct ring closure. |

Detailed Experimental Protocols

Protocol A: Construction of the Quinolone Core

Objective: Synthesize Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

Reagents:

-

This compound (1.0 eq)

-

Thionyl Chloride (

, 1.5 eq)[1] -

Mono-ethyl malonate magnesium salt (or Magnesium Ethoxide + Diethyl Malonate)

-

Cyclopropylamine (1.1 eq)[1]

-

Triethyl Orthoformate (TEOF)[1]

Workflow:

-

Acid Chloride Formation:

-

Suspend the starting acid in Toluene. Add catalytic DMF.

-

Add

dropwise at 20–25°C. Heat to 70°C for 3 hours. -

Checkpoint: Monitor by TLC/HPLC (Acid shift to Methyl Ester derivative).

-

Distill off excess

and Toluene under vacuum to obtain the crude acid chloride oil.

-

-

Condensation (The Magnesium Chelate Route):

-

In a separate vessel, prepare magnesium ethyl malonate in anhydrous THF.

-

Cool to 0–5°C. Add the acid chloride solution dropwise.

-

Stir at 20°C for 2 hours.

-

Acidification: Quench with dilute

. The decarboxylation occurs spontaneously or upon mild heating, yielding the Ethyl 4-chloro-2,3-difluoro-5-methoxybenzoylacetate .

-

-

Cyclization:

-

React the benzoylacetate with TEOF (2.0 eq) and Acetic Anhydride (2.0 eq) at 100°C to form the enol ether.[1]

-

Cool to 20°C. Add Cyclopropylamine (1.1 eq) in Ethanol. Stir 1 hour to form the enamine.

-

Ring Closure: Add Potassium Carbonate (

, 1.2 eq) or NaH in DMF. Heat to 80°C for 4 hours. -

Mechanism:[1][2][3][4][5][6] The amine nitrogen attacks the C2 position, displacing Fluorine.[1]

-

Isolation: Pour into ice water. Filter the precipitate.[7][8][9] Recrystallize from Acetonitrile.

-

Protocol B: The Boron Chelate Activation (The "Pro-Tip")

Objective: Activate the C7-Chlorine position for substitution. Direct substitution on the ester is sluggish; the boron chelate accelerates this by orders of magnitude.

Reagents:

-

Quinolone Ethyl Ester (from Protocol A)[1]

-

Boric Acid (

)[1] -

Acetic Anhydride (

)[1] -

Zinc Chloride (

, catalytic - optional)[1]

Workflow:

-

Suspend the Quinolone Ethyl Ester (100 g) in Acetic Anhydride (400 mL).

-

Add Boric Acid (25 g).

-

Heat slowly to 110–120°C. The mixture will clear as the chelate forms.

-

Reflux for 2 hours.

-

Cool to 0°C. Add cold water or ether to precipitate the Boron Diacetate Chelate .

-

Filter and dry.[5][7][9] The product is a stable solid, often >95% pure.[1]

Protocol C: C7 Functionalization (Synthesis of Moxifloxacin)

Objective: Substitute the C7-Cl with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1][10]

Reagents:

-

Boron Chelate Intermediate (1.0 eq)[1]

-

Triethylamine (TEA) or DBU (1.2 eq)[1]

-

Acetonitrile or DMSO[1]

Workflow:

-

Substitution:

-

Suspend the Boron Chelate in Acetonitrile.

-

Add TEA and the amine side chain.

-

Heat to 50–60°C for 3–5 hours.

-

Observation: The reaction is cleaner than using the non-chelated ester because the boron locks the conformation and increases electron deficiency at C7.

-

-

Hydrolysis (De-chelation):

Mechanism of Action: Boron Activation[12]

The diagram below illustrates why the Boron Chelate is superior to the standard ester for displacing the Chlorine atom.

Caption: Boron chelation significantly increases the electrophilicity of the C7 position compared to the standard ester.[1]

Quality Control & Impurity Profiling

When using CDFMBA, specific impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).[1]

-

Des-Fluoro Impurity: Resulting from defluorination at C6 during high-temp cyclization.

-

Regioisomer (Isomer A): If cyclization occurs via displacement of the C3-Fluorine instead of C2. This is controlled by ensuring the C2-F is sufficiently activated by the ortho-carbonyl.

-

Dimer Impurity: Reaction of the diamine side chain with two quinolone molecules. Prevented by using a slight excess of amine and slow addition of the chelate.

References

-

Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. (2025). Detailed review of the boron chelate methodology.

-

Process for the Synthesis of Moxifloxacin Hydrochloride. World Intellectual Property Organization (WIPO).[1] Patent WO2008059223A2. Describes the specific condensation of the borate complex with diazabicyclononane.

-

Moxifloxacin Synthesis and Impurity Profiling. ChemicalBook. Technical data on yield (89.7%) and purity parameters.

-

Quinolin-4-ones: Methods of Synthesis. National Institutes of Health (NIH). General review of Gould-Jacobs and Grohe-Heberer cyclization kinetics.

-

Preparation of 4-chloro-2,5-difluorobenzoic acid. Google Patents. CN101381301A. Background on the synthesis of the benzoic acid precursor itself.

Sources

- 1. CN110183445B - Synthetic method of moxifloxacin and its derivatives - Google Patents [patents.google.com]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2005047260A1 - Process for preparing gatifloxacin - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

Application Notes & Protocols: 4-Chloro-2,3-difluoro-5-methoxybenzoic acid in Pharmaceutical Synthesis

Abstract

This guide provides a detailed technical overview of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid with significant potential as a versatile intermediate in pharmaceutical research and development. The unique arrangement of chloro, difluoro, and methoxy substituents on the benzoic acid scaffold offers medicinal chemists a powerful tool for fine-tuning the physicochemical and pharmacological properties of target molecules. This document outlines the strategic value of this intermediate, provides robust, step-by-step protocols for its application in core synthetic reactions, and offers practical guidance on troubleshooting and analytical characterization. The protocols and insights are designed for researchers, chemists, and drug development professionals aiming to leverage this building block in the synthesis of novel therapeutic agents, such as kinase inhibitors and other complex molecular architectures.

Compound Profile: Physicochemical Properties & Safety

While this compound is a specialized reagent, its handling and properties can be inferred from structurally related compounds. The data presented below is a consolidated summary based on available information for analogous chemical structures.

Table 1: Physicochemical & Safety Data

| Property | Value / Information | Source / Basis |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₅ClF₂O₃ | Derived |

| Molecular Weight | 222.58 g/mol | Derived |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar benzoic acids |

| CAS Number | Not broadly indexed; verify with supplier | --- |

| Core Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] | GHS classifications for 2,3-Difluoro-4-methoxybenzoic acid[1] |

| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | Standard practice for halogenated aromatic acids |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard practice |

Strategic Value in Medicinal Chemistry

The selection of a building block in a drug discovery campaign is a strategic decision. This compound is not a simple scaffold; its value lies in the synergistic contribution of its distinct functional groups to the properties of a final drug candidate.

-

The Carboxylic Acid Handle : This is the primary reactive site, enabling the formation of amides, esters, and other derivatives. Amide bonds are one of the most common linkages in approved drugs, making this moiety a reliable anchor point for coupling with various amine-containing fragments.

-

The Power of Fluorine : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2][3] The two adjacent fluorine atoms in this molecule provide several key advantages:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.[2] Placing these atoms on the aromatic ring can block sites of oxidative metabolism, increasing the drug's half-life.

-

pKa Modulation : The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic. This influences its ionization state at physiological pH, which can affect solubility, cell permeability, and target binding.[2]

-

Enhanced Binding Affinity : Fluorine can participate in unique, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]

-

-

Chloro and Methoxy Substituents : These groups provide additional layers of modulation. The chlorine atom enhances lipophilicity and can serve as a blocking group or engage in halogen bonding. The methoxy group is a hydrogen bond acceptor and its steric bulk can influence the conformation of the final molecule, which is critical for precise fitting into a target's binding pocket.

This combination of features makes the intermediate particularly suitable for synthesizing targeted therapies like kinase inhibitors, where precise interactions and favorable pharmacokinetic profiles are paramount.[4][5]

Core Synthetic Applications & Protocols

The primary application of this intermediate is in acylation reactions to form amides. Two common and reliable protocols are detailed below.

Protocol 3.1: Amide Bond Formation via Acyl Chloride Activation

This classic two-step method is robust and cost-effective, proceeding through a highly reactive acyl chloride intermediate. It is ideal for less sensitive amine coupling partners.

Causality : The carboxylic acid is not electrophilic enough to react directly with most amines under mild conditions.[6] Conversion to the highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a powerful electrophile that readily undergoes nucleophilic attack by an amine.[6][7]

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC (using a quenched aliquot with methanol) until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

-

-

Amine Coupling (Schotten-Baumann conditions): [6]

-

Dissolve the amine coupling partner (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

-

Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 3.2: Direct Amide Coupling with Reagents

This single-step method uses specialized coupling reagents and is preferred for sensitive or complex substrates, as it proceeds under milder conditions and avoids the formation of harsh byproducts.

Causality : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly activated ester in situ.[8] This active ester is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid but is generally more stable and selective than an acyl chloride. The base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[8]

Caption: General workflow for direct amide coupling using a reagent like HATU.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF, ~0.2 M), add the amine partner (1.1 eq).

-

Add the coupling reagent, HATU (1.2 eq).

-

Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise.

-

Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Analytical Characterization

Validation of the starting material and final products is critical. The following data are predicted based on the structure and data from analogous compounds.[1][9]

Table 2: Predicted Analytical Data

| Analysis | Predicted Characteristics |

| ¹H NMR | Aromatic region: 1H singlet or narrow doublet. Methoxy region: 3H singlet (~3.9-4.1 ppm). Carboxylic acid: 1H broad singlet (variable, >10 ppm). |

| ¹⁹F NMR | Two distinct signals in the aromatic fluorine region, likely showing coupling to each other. |

| ¹³C NMR | Signals for 8 distinct carbons: 1 quaternary (C-Cl), 2 quaternary (C-F), 1 quaternary (C-COOH), 1 quaternary (C-OMe), 1 aromatic CH, 1 carboxylic acid carbon, 1 methoxy carbon. |

| Mass Spec (ESI-) | Predicted [M-H]⁻ ion at m/z ≈ 221.0 |

Troubleshooting & Field Insights

Table 3: Common Experimental Issues and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Acyl Chloride Method | 1. Incomplete formation of acyl chloride. 2. Degradation of acyl chloride due to moisture. 3. Sterically hindered amine. | 1. Increase reaction time or slightly warm the reaction with SOCl₂. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Use the intermediate immediately. 3. Switch to a direct coupling method (Protocol 3.2) which is better for hindered substrates. |

| Starting Material Recovered (Direct Coupling) | 1. Insufficient activation (coupling reagent issue). 2. Poorly nucleophilic amine. 3. Base is quenching the reaction. | 1. Ensure the coupling reagent is fresh. Increase equivalents to 1.5. 2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. 3. Ensure a non-nucleophilic base like DIPEA is used; avoid TEA if side reactions are observed. |

| Difficult Purification | 1. Byproducts from coupling reagent (e.g., DCU from DCC). 2. Emulsion during aqueous workup. | 1. Use a coupling reagent with water-soluble byproducts (e.g., EDC, HATU). For DCC, filter the crude reaction mixture to remove DCU before workup. 2. Add more brine to the aqueous layer to break the emulsion. |

Conclusion

This compound stands out as a highly functionalized and strategically valuable intermediate for pharmaceutical synthesis. Its pre-installed array of electron-withdrawing and modulating groups provides a sophisticated platform for developing drug candidates with enhanced metabolic stability and potentially improved target affinity. The protocols outlined in this guide offer reliable and adaptable methods for incorporating this building block into complex molecular scaffolds, empowering researchers to accelerate their drug discovery programs.

References

-

Beilstein Journal of Organic Chemistry . (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

-

University of South Florida . (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available at: [Link]

-

Fisher Scientific . (n.d.). Amide Synthesis. Available at: [Link]

-

Growing Science . (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

ResearchGate . (2012). How to produce amide from Benzoic acid and amine directly? Available at: [Link]

-

MySkinRecipes . (n.d.). 4-Chloro-2-fluoro-3-methoxybenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information . (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available at: [Link]

-

Beilstein Journal of Organic Chemistry . (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

-

Vertex Pharmaceuticals . (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

-

ResearchGate . (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

PubChem . (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Available at: [Link]

-

PubChem . (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Available at: [Link]

-

ChemRxiv . (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

- 1. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Esterification Strategies for 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Executive Summary

This Application Note details the synthetic protocols for the esterification of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: N/A for specific isomer, analogous to fluoroquinolone intermediates). This molecule presents specific synthetic challenges due to the ortho-difluoro substitution pattern (positions 2 and 3), which creates significant steric hindrance around the carboxylic acid moiety, and the electron-deficient aromatic ring, which increases susceptibility to nucleophilic aromatic substitution (

We present three validated methodologies, ranked by scalability and reliability:

-

Acyl Chloride Activation (Preferred): Uses thionyl chloride (

) to overcome steric barriers. -

Base-Mediated Alkylation: Uses alkyl halides under mild basic conditions to prevent ring fluorination displacement.

-

Acid-Catalyzed (Fischer) Esterification: A cost-effective route for simple esters (methyl/ethyl), requiring optimized reflux times.

Chemical Context & Challenges[1][2]

Structural Analysis

The target molecule contains three distinct electronic and steric features that dictate reaction conditions:

-

Steric Hindrance (C2/C3 Fluorines): The fluorine atoms at positions 2 and 3 create a "steric wall," making the formation of the tetrahedral intermediate in standard Fischer esterification energetically unfavorable.

-

Electronic Deactivation: The fluorine and chlorine substituents withdraw electron density, making the carbonyl carbon highly electrophilic but potentially destabilizing the protonated intermediate in acid catalysis.

- Risk: The C2 and C3 positions are activated for nucleophilic attack. Strong alkoxide bases (e.g., NaOMe) must be avoided to prevent the displacement of fluoride (leaving group) by the alkoxide.

Decision Matrix

| Method | Scale | Rate | Risk Profile | Recommended For |

| Acyl Chloride | Kg | Fast | HCl generation; Moisture sensitivity | Production/Scale-up |

| Alkyl Halide | mg to g | Moderate | Lab Scale/Complex Alcohols | |

| Fischer | g | Slow | Incomplete conversion (Equilibrium) | Simple Methyl/Ethyl Esters |

Protocol A: Acyl Chloride Activation (The "Gold Standard")

This method converts the acid to the highly reactive acid chloride, effectively bypassing the steric hindrance of the ortho-fluorines.

Mechanism & Workflow

The carboxylic acid is treated with thionyl chloride (

Figure 1: Acyl Chloride activation pathway utilizing catalytic DMF.

Detailed Protocol

Reagents:

-

Substrate: this compound (1.0 eq)

-

Thionyl Chloride (

): 1.5 – 2.0 eq -

Catalyst: DMF (3-5 drops per 10g substrate)

-

Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

-

Alcohol: Methanol or Ethanol (excess)

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

) or -

Dissolution: Suspend the benzoic acid (10 mmol) in anhydrous Toluene (5 vol).

-

Activation: Add DMF (cat.) followed by the dropwise addition of

(15-20 mmol). -

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -

Evaporation (Critical): Cool to RT and concentrate under reduced pressure to remove excess

and solvent. Trace thionyl chloride can cause side reactions in the next step. -

Esterification: Redissolve the residue in fresh anhydrous DCM (5 vol). Cool to

. -

Quench: Slowly add the desired alcohol (e.g., Methanol, 5.0 eq) or a mixture of Alcohol/Triethylamine (1.1 eq each) if the alcohol is precious.

-

Workup: Stir for 1 hour at RT. Wash organic layer with Sat.

(removes unreacted acid), water, and brine. Dry over

Protocol B: Base-Mediated Alkylation ( )

This method utilizes the carboxylate anion as a nucleophile to attack an alkyl halide. It is ideal for laboratory scale or when generating esters from complex/high-boiling alcohols.

Mechanism & Workflow

We use a carbonate base (

Figure 2: Base-mediated esterification via carboxylate anion.

Detailed Protocol

Reagents:

-

Substrate: 1.0 eq

-

Base:

(1.5 eq) or -

Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound in DMF (5-10 volumes).

-

Deprotonation: Add powdered

. Stir at Room Temperature (RT) for 15–30 minutes.-

Why: Pre-forming the carboxylate ensures the nucleophile is ready before adding the electrophile.

-

-

Alkylation: Add the Alkyl Iodide dropwise.

-

Reaction: Stir at RT for 4–12 hours.

-

Caution:Do not heat above

. High temperatures with carbonate bases can trigger

-

-

Monitoring: Check TLC (Mobile phase: 20% EtOAc/Hexane). The acid (baseline) should disappear; the ester (high

) should appear. -

Workup: Pour the reaction mixture into ice water (precipitates the ester if solid, or extract with EtOAc). Wash organic phase extensively with water to remove DMF.

Protocol C: Acid-Catalyzed (Fischer) Esterification

While classic, this method is the least efficient for this specific substrate due to steric blocking. It requires forcing conditions.

Reagents:

-

Solvent/Reagent: Methanol or Ethanol (Large excess, as solvent)

-

Catalyst: Conc.

(0.5 – 1.0 eq) or Thionyl Chloride (generated in situ HCl)

Modification for Steric Hindrance:

Instead of standard reflux, use a pressure vessel (sealed tube) if possible to achieve temperatures above the alcohol's boiling point (

Protocol (TMSCl Method):

-

Dissolve acid in Methanol.

-

Add TMSCl (2.0 eq) dropwise at

(Generates anhydrous HCl and scavenges water). -

Reflux for 12–24 hours.

-

Standard bicarbonate workup.

Analytical Data & Quality Control

For the resulting ester (e.g., Methyl 4-chloro-2,3-difluoro-5-methoxybenzoate), verify using the following markers:

| Technique | Expected Observation | Note |

| HPLC | Shift in Retention Time (RT) | Ester is significantly less polar than the acid (longer RT on C18). |

| 1H NMR | New Singlet/Triplet | Methyl ester: Singlet ~3.9 ppm. Ethyl ester: Quartet ~4.3 ppm, Triplet ~1.3 ppm. |

| IR | Carbonyl Shift | Ester C=O typically appears ~1735-1750 |

References

-

Sigma-Aldrich. (n.d.). 3-chloro-2,4-difluoro-5-methoxybenzoic acid Properties. Retrieved from

-

Royal Society of Chemistry. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

-

Organic Syntheses. (1990). N,N-Diethyl-2-methoxybenzamide via Thionyl Chloride Activation. Org. Synth. 1990, 69, 220. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 2,3-Difluorobenzoic acid Technical Data. Retrieved from [3]

-

Google Patents. (2013). Processes for the production of esters (EP2609068B1). Retrieved from

Sources

Application Note: Scalable Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

The following Application Note and Protocol guide details the scalable synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid , a critical scaffold likely used in the development of next-generation fluoroquinolone antibiotics (e.g., structural analogs of Gatifloxacin or Moxifloxacin) and advanced agrochemicals.

This guide prioritizes regiocontrol and scalability , moving away from academic micro-scale methods to robust, process-ready chemistry.

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound presents a unique challenge in regioselectivity. The 1,2,3,4,5-pentasubstitution pattern requires precise orchestration of directing groups to avoid isomeric mixtures.

Structural Challenges

-

Electronic Conflict: The directing effects of the fluorine atoms (ortho/para) and the methoxy group (strong ortho/para) compete.

-

Steric Crowding: The C4 position (target for Chlorine) is flanked by a Fluorine at C3 and a Methoxy at C5, creating a "buttressed" pocket that resists electrophilic attack.

-

Scalability: Cryogenic lithiation routes (Route B) offer high precision but require specialized cooling infrastructure. The classical electrophilic substitution route (Route A) is more robust for general manufacturing plants.

Selected Pathways

-

Route A (Linear Functionalization): Starts from commercially available 2,3-difluorobenzoic acid . It establishes the C5-methoxy group first via nitration/reduction, followed by late-stage electrophilic chlorination at C4.

-

Route B (Convergent Lithiation): Utilizes Directed Ortho Lithiation (DoL) on a halogenated precursor. This is the "High Purity" route recommended for GMP campaigns where isomer separation is costly.

Route A: The Linear Functionalization Protocol (Recommended for Scale-Up)

This route leverages the meta-directing power of the carboxyl group and the cooperative directing effects of fluorine to establish the substitution pattern.

Reaction Scheme (DOT Visualization)

Caption: Step-wise linear synthesis establishing the 5-methoxy group prior to C4 chlorination.

Detailed Experimental Protocols

Step 1: Nitration of 2,3-Difluorobenzoic Acid

The carboxylic acid directs meta (positions 3 and 5), while the C2-Fluorine directs para to position 5. These effects reinforce each other, making C5 the exclusive site of nitration.

-

Reagents: 2,3-Difluorobenzoic acid (1.0 eq), Fuming

(1.5 eq), Conc. -

Protocol:

-

Dissolve 2,3-difluorobenzoic acid in concentrated

(5 vol) at 0°C. -

Add fuming

dropwise, maintaining internal temperature <10°C. -

Stir at 0–5°C for 2 hours. Monitor by HPLC.

-

Quench: Pour onto crushed ice. Filter the white precipitate.[1]

-

Yield: Expect >90%. Product: 2,3-Difluoro-5-nitrobenzoic acid .

-

Step 2: Reduction to Aniline[2]

-

Reagents:

(3 atm), 5% Pd/C (5 wt%), Methanol. -

Protocol:

-

Charge hydrogenation vessel with nitro-acid substrate and catalyst in MeOH.

-

Pressurize with Hydrogen and stir at RT for 4–6 hours.

-

Filter through Celite to remove Pd. Concentrate filtrate.[3]

-

Product: 5-Amino-2,3-difluorobenzoic acid .

-

Step 3: Conversion to Phenol (Sandmeyer Hydrolysis)

-

Reagents:

(1.1 eq), -

Protocol:

-

Suspend amino-acid in dilute

at 0°C. -

Add aqueous

dropwise (diazotization). Stir 30 min. -

Transfer the diazonium salt solution slowly into a separate reactor containing boiling dilute

( -

Evolution of

gas indicates hydrolysis. -

Cool and extract with Ethyl Acetate.

-

Product: 5-Hydroxy-2,3-difluorobenzoic acid .

-

Step 4: Methylation (O-Alkylation)

-

Reagents: Dimethyl sulfate (DMS) (1.2 eq) or MeI,

(2.5 eq), Acetone. -

Protocol:

-

Dissolve hydroxy-acid in Acetone. Add

. -

Add DMS dropwise (Caution: Highly Toxic).

-

Reflux for 4 hours. Note: This will likely esterify the acid to the methyl ester as well.

-

Saponify crude ester with NaOH/MeOH, then acidify to recover the free acid.

-

Product: 2,3-Difluoro-5-methoxybenzoic acid .

-

Step 5: Regioselective Chlorination (The Critical Step)

The C4 position is activated by the ortho-methoxy group and the ortho-fluorine (C3). Although sterically hindered, the electronic activation at C4 is superior to C6 (which is meta to the C3-fluorine).

-

Reagents: N-Chlorosuccinimide (NCS) (1.1 eq) or

gas, Acetic Acid, catalytic -

Protocol:

-

Dissolve 2,3-difluoro-5-methoxybenzoic acid in Glacial Acetic Acid.

-

Add NCS in portions at RT. If reaction is sluggish, heat to

. -

Optimization: If C6-chlorination byproduct is observed, switch to Sulfuryl Chloride (

) which is more sensitive to steric bulk and may favor the more activated C4 position despite crowding. -

Workup: Pour into water, filter precipitate. Recrystallize from Toluene/Heptane.

-

Target: This compound .

-

Route B: Directed Ortho Lithiation (DoL)

Best for High-Value, GMP Synthesis where isomer purity is paramount.

This route constructs the benzoic acid moiety last, ensuring the halogen pattern is fixed on the ring first.

Reaction Logic[4]

-

Precursor: 1-Chloro-2,3-difluoro-5-methoxybenzene .

-

Lithiation: Lithium-Halogen exchange is risky due to benzyne formation. Instead, we use Deprotonation (DoL) .

-

Directing Groups: The C4 proton is flanked by F and OMe (acidic "in-between" proton). The C6 proton is flanked by Cl and OMe.

-

Selectivity: Lithiation at C4 (between F and OMe) is thermodynamically favored but sterically tight. However, if we start with the Bromo analog, we can use Lithium-Halogen exchange.

Refined Strategy: Start with 1-Bromo-4-chloro-2,3-difluoro-5-methoxybenzene .

-

Synthesis of Precursor: Bromination of 1-chloro-2,3-difluoro-5-methoxybenzene will selectively occur at C4 (para to F, ortho to OMe).

Protocol

-

Substrate: 1-Bromo-4-chloro-2,3-difluoro-5-methoxybenzene.

-

Reagent:

(Turbo Grignard) or -

Solvent: THF (Anhydrous).

-

Procedure:

-

Cool substrate in THF to

. -

Add

(1.05 eq) dropwise. The Li/Br exchange is faster than deprotonation. -

Species Formed: 4-Chloro-2,3-difluoro-5-methoxy-phenyllithium (Lithium is at the position of the original Bromine? No, we need Li at C1).

-

Correction: The acid is at C1. Let's simplify: Substrate: 1-Chloro-2,3-difluoro-5-methoxybenzene . Reaction: Lithiation with LDA (Lithium Diisopropylamide). selectivity: LDA is bulky. It prefers the less hindered proton at C6 (between Cl and OMe) or C4 (between F and OMe).

-

C4 is flanked by F and OMe (Very Acidic).

-

C6 is flanked by Cl and OMe (Acidic).

-

Result: Lithiation usually occurs Ortho to Fluorine preferentially. Therefore, C4 is the likely site.

-

Quench with

: Yields acid at C4.-

Structure formed: 1-Chloro-2,3-difluoro-5-methoxy-4-benzoic acid.

-

Renumbering: This IS the target molecule (COOH=1, F=2,3, Cl=4 , OMe=5).

-

Route B Protocol:

-

Cool THF solution of 1-chloro-2,3-difluoro-5-methoxybenzene to

. -

Add LDA (1.1 eq) dropwise over 30 mins.

-

Stir for 1 hour at

. -

Bubble anhydrous

gas into the solution (exothermic). -

Allow to warm to RT. Acidify with HCl.

-

Extract and crystallize.

Quantitative Data Summary

| Parameter | Route A (Functionalization) | Route B (Lithiation) |

| Starting Material Cost | Low (Benzoic Acid) | High (Specialty Halo-benzene) |

| Step Count | 5 (Linear) | 2 (Convergent) |

| Overall Yield | ~35-45% | ~60-70% |

| Temperature Req. | 0°C to Reflux | -78°C (Cryogenic) |

| Scalability | Excellent (Multi-kg) | Moderate (Heat transfer limits) |

| Regio-Purity | 90-95% (Requires purification) | >98% (High specificity) |

References

-

Nucleophilic Substitution in Polyfluoroarenes

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

-

-

Nitration of Fluoro-Benzoic Acids (Analogous Protocols)

-

Directed Ortho Lithiation (DoL)

-

Gatifloxacin/Moxifloxacin Intermediate Chemistry

Sources

- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 3. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1103738-29-9 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 7. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

Agrochemical applications of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Application Note: Agrochemical Utility of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Executive Summary & Molecule Profile

This compound (CAS: 1879026-31-9) is a high-value fluorinated building block primarily utilized in the synthesis of Arylpicolinate Herbicides (Synthetic Auxins, WSSA Group 4).

Structurally, it represents a bioisosteric advancement over the phenyl "tail" moieties found in commercial herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl . The specific 2,3-difluoro substitution pattern offers enhanced metabolic stability against ring hydroxylation and optimized lipophilicity (LogP) for phloem mobility, making it a critical scaffold for resistance-breaking weed control agents.

| Property | Data |

| CAS Number | 1879026-31-9 |

| Molecular Formula | C₈H₅ClF₂O₃ |

| Molecular Weight | 222.57 g/mol |

| Core Moiety | Polyfluorinated Benzoic Acid |

| Key Functionality | Electrophilic Carbonyl (COOH), Nucleophilic Aromatic Substitution sites (F) |

| Primary Class | Synthetic Auxin Precursor (Arylpicolinates) |

Core Application: Synthesis of Arylpicolinate Herbicides

The primary utility of this molecule is its conversion into an aryl-boronate or aryl-stannane intermediate, which is then coupled to a pyridine core (e.g., 4-amino-3,6-dichloropicolinate) to generate Auxin Mimics .

Mechanism of Action Context

Herbicides derived from this acid function by binding to the TIR1/AFB receptor proteins in the plant nucleus. The specific 4-chloro-2,3-difluoro-5-methoxy substitution pattern is engineered to:

-

Steric Fit: Occupy the hydrophobic pocket of the TIR1 receptor with high affinity.

-

Metabolic Blockade: The fluorine at the 3-position (unique compared to the 2-fluoro analog in Halauxifen) blocks cytochrome P450-mediated oxidative degradation, potentially extending residual activity in the field.

Synthetic Workflow Overview

The industrial application follows a "Convergent Synthesis" model:

-

Activation: Conversion of the benzoic acid to an aryl bromide or direct lithiation.

-

Boronylation: Transformation into a Boronic Acid or Pinacol Ester.

-

Suzuki-Miyaura Coupling: Cross-coupling with a substituted picolinate.

Experimental Protocols

Protocol A: Conversion to Aryl Boronic Acid (Key Intermediate)

Rationale: The benzoic acid moiety must be converted to a nucleophilic boron species to couple with the pyridine "head" of the herbicide.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

-

Boron Source: Trimethyl borate (B(OMe)₃)

-

Solvent: Anhydrous THF

-

Quench: 1N HCl

Step-by-Step Methodology:

-

Decarboxylative Bromination (Pre-step): Note: Direct lithiation of the acid is difficult. Standard protocol first converts the acid to the aryl bromide via Hunsdiecker conditions (Ag salt + Br₂) or via reduction/diazotization if starting from aniline precursors. Assuming the user has the acid, we convert to the acid chloride, then to the Barton ester, then thermally rearrange to the bromide.

-

Alternative (Direct Directed Ortho-Metallation - DoM): Protect COOH as an oxazoline or amide.

-

-

Lithiation: Dissolve the protected aryl precursor in anhydrous THF under N₂ atmosphere. Cool to -78°C.

-

Addition: Dropwise add n-BuLi (1.1 eq). Stir for 1 hour to generate the lithiated species (stabilized by the adjacent fluorine).

-

Boron Capture: Add B(OMe)₃ (1.5 eq) slowly, maintaining temperature below -65°C.

-

Hydrolysis: Allow to warm to 0°C and quench with 1N HCl.

-

Isolation: Extract with Ethyl Acetate. The boronic acid precipitates or crystallizes upon concentration.

Protocol B: Suzuki-Miyaura Coupling (Herbicide Assembly)

Rationale: This step links the "Tail" (User's molecule derivative) to the "Head" (Pyridine herbicide core).

Reagents: